![molecular formula C13H18ClNO2S B224538 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)
1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine, also known as CDMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of sulfonyl-containing compounds, which have been found to exhibit various biological activities.
Mecanismo De Acción
1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine is believed to exert its pharmacological effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine has also been found to modulate the activity of ion channels in the nervous system, which may contribute to its anticonvulsant properties.
Efectos Bioquímicos Y Fisiológicos
1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine has been found to reduce the production of pro-inflammatory molecules such as prostaglandins and cytokines. It has also been shown to decrease the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine has been found to increase the levels of the neurotransmitter gamma-aminobutyric acid (GABA), which may contribute to its anticonvulsant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine has several advantages for use in lab experiments. It is relatively easy to synthesize, stable under normal laboratory conditions, and has a low toxicity profile. However, 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine has some limitations, such as its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine. One area of interest is the development of 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine analogs with improved pharmacological properties. Another area of research is the investigation of 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine's potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine and its effects on various biological systems.
Métodos De Síntesis
The synthesis of 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine involves the reaction between 4-chloro-2,5-dimethylphenylsulfonyl chloride and piperidine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields a white solid product that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine |
|---|---|
Fórmula molecular |
C13H18ClNO2S |
Peso molecular |
287.81 g/mol |
Nombre IUPAC |
1-(4-chloro-2,5-dimethylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H18ClNO2S/c1-10-9-13(11(2)8-12(10)14)18(16,17)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3 |
Clave InChI |
CJVFWZITAMCWRT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCCCC2 |
SMILES canónico |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



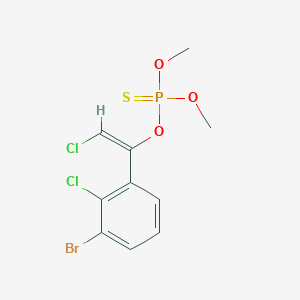
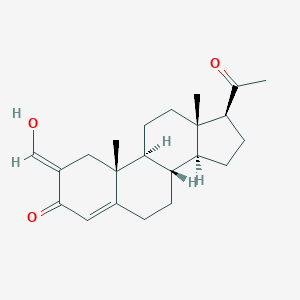
![(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine](/img/structure/B224489.png)
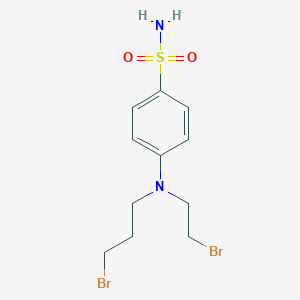
![8-Ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5,8-dihydropteridin-7(6h)-one](/img/structure/B224498.png)
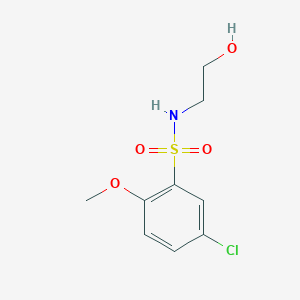
![2-[6-(Carboxymethyl)-3a,6-dimethyl-3-oxo-1,2,4,5,5a,7,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-7-yl]acetic acid](/img/structure/B224504.png)
![1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224512.png)
![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)


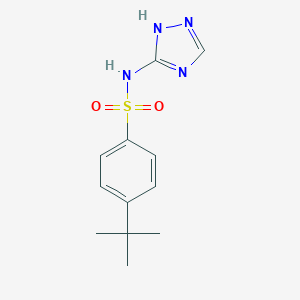

![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)